Product packaging for Cyproheptadine hydrochloride monohydrate(Cat. No.:CAS No. 6032-06-0)

Cyproheptadine hydrochloride monohydrate

Cat. No.: B601788
CAS No.: 6032-06-0
M. Wt: 341.9 g/mol
InChI Key: PFQPCBUPUOPHGM-UHFFFAOYSA-N
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Description

Cyproheptadine hydrochloride monohydrate, also known as this compound, is a useful research compound. Its molecular formula is C21H24ClNO and its molecular weight is 341.9 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24ClNO B601788 Cyproheptadine hydrochloride monohydrate CAS No. 6032-06-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N.ClH.H2O/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;;/h2-11H,12-15H2,1H3;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQPCBUPUOPHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41354-29-4, 6032-06-0
Record name Piperidine, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methyl-, hydrochloride, hydrate (2:2:3)
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Record name Cyproheptadine hydrochloride monohydrate
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Record name 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate
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Record name CYPROHEPTADINE HYDROCHLORIDE MONOHYDRATE
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Chemical Identity and Historical Context of Cyproheptadine Hydrochloride Monohydrate Research

Historical Milestones in the Discovery and Initial Pharmacological Characterization of Cyproheptadine (B85728) Hydrochloride

Cyproheptadine, a first-generation antihistamine, was first patented in 1959 and introduced for medical use in 1961. wikipedia.org Developed and initially marketed by Merck & Co., Inc., it was identified as a potent therapeutic agent with a unique pharmacological profile. patsnap.com Early research characterized Cyproheptadine as a competitive antagonist of both histamine (B1213489) H1 and serotonin (B10506) receptors. drugbank.comdrugbank.com

Its initial pharmacological characterization revealed a dual antihistaminic and antiserotonergic activity. chemicalbook.comfda.gov This dual action distinguished it from many of its contemporaries. The antiserotonin properties were found to be comparable in potency to lysergic acid diethylamide (LSD). Further studies elucidated its additional anticholinergic and sedative effects. chemicalbook.comfda.gov Cyproheptadine's ability to compete with free histamine and serotonin for binding at their respective receptors was established as its primary mechanism of action. drugbank.com It is classified chemically as a tricyclic benzocycloheptene, placing it in a structural family close to compounds like pizotifen (B1678498) and ketotifen. wikipedia.org The compound is a white to slightly yellowish crystalline solid. fda.govdrugs.com

Evolution of Research Paradigms for Multitargeting Pharmacophores

The development of drugs like Cyproheptadine, which act on multiple biological targets, exemplifies a broader shift in pharmaceutical research. Historically, the dominant paradigm was the "one target, one drug" approach. However, for complex, multifactorial diseases, this strategy has often proven insufficient. nih.gov This has led to the rise of polypharmacology and the deliberate design of multi-target-directed ligands (MTDLs)—single chemical entities engineered to interact with multiple targets simultaneously. nih.govacs.org

This evolution in research paradigms is driven by the potential advantages of MTDLs over combination therapies (administering multiple drugs), which can include a more predictable pharmacokinetic profile and a reduced likelihood of drug-drug interactions. nih.gov The design of these "skeleton key" drugs follows several strategies. nih.gov One common approach is the methodical combination of known pharmacophores (the essential molecular features for a drug's activity) from selective, single-target ligands into a single hybrid molecule. nih.govnih.gov These pharmacophores can be joined by a stable or cleavable linker, or they can be merged by taking advantage of structural similarities. nih.gov

The screening of compound libraries using multiple computational models is another key strategy to identify molecules with the desired multi-target activity. nih.gov The goal is to find compounds that can modulate different biochemical pathways involved in a disease's progression. acs.orgacs.org This multi-target approach is seen as particularly promising for complex conditions like neurodegenerative diseases. nih.govacs.org

Structural Elucidation and Conformational Analysis of Cyproheptadine Hydrochloride

Cyproheptadine hydrochloride is the sesquihydrate of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride. fda.govdrugs.com Its molecular structure features a tricyclic dibenzocycloheptene ring system fused to a piperidine (B6355638) ring. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net

Table 1: Chemical Properties of Cyproheptadine Hydrochloride
PropertyValueSource
Chemical Name4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride chemicalbook.com
Molecular Formula (Anhydrous)C₂₁H₂₁N·HCl fda.govdrugs.com
Molecular Weight (Anhydrous)323.86 g/mol chemicalbook.com
Molecular Formula (Sesquihydrate)C₂₁H₂₁N·HCl·1.5H₂O caymanchem.comnewdruginfo.com
Molecular Weight (Sesquihydrate)350.89 g/mol fda.govdrugs.com
AppearanceWhite to slightly yellowish crystalline solid fda.govdrugs.com
SolubilitySoluble in water, freely soluble in methanol (B129727), sparingly soluble in ethanol (B145695), soluble in chloroform (B151607), and practically insoluble in ether. fda.govdrugs.com

The three-dimensional structure and flexibility of Cyproheptadine hydrochloride have been investigated through detailed conformational analysis. Nuclear magnetic resonance (NMR) studies, in conjunction with theoretical calculations (molecular mechanics and molecular orbital approaches), have provided significant insights into its behavior in solution. nih.govacs.org

Research has shown that in a chloroform solution, Cyproheptadine hydrochloride exists as two distinct conformational forms in an approximate 1:4 ratio. nih.gov In both of these conformers, the terminal N-methyl group on the piperidine ring predominantly occupies an equatorial position. nih.gov The more abundant conformer is structurally similar to the form observed in the solid state by X-ray crystallography. nih.gov The interconversion between the two forms is believed to occur through a mechanism involving concerted nitrogen inversion and piperidine ring inversion. nih.gov

Table 2: Key Findings from Conformational Analysis of Cyproheptadine Hydrochloride
FindingMethodologyDetailsSource
Conformational States¹H NMR SpectroscopyTwo distinct conformational forms observed in a 1:4 ratio in CDCl₃ solution. nih.gov
N-Methyl Group OrientationNOE and coupling constant measurementsThe N-methyl group is in an equatorial position in both conformers. nih.gov
Major Conformer StructureNOE experiments and X-ray crystallography comparisonThe more populated conformer is similar to the X-ray crystal structure form. nih.gov
Interconversion Mechanism2D NOESY/chemical-exchange spectroscopyInterconversion occurs via concerted nitrogen inversion and piperidine ring inversion. nih.gov

Synthetic Chemistry and Derivatization Strategies for Cyproheptadine Hydrochloride

Established Synthetic Routes for Cyproheptadine (B85728) Hydrochloride

The classical and most widely recognized synthesis of cyproheptadine hydrochloride is a multi-step process that has been well-documented since its initial patenting. patsnap.comchemicalbook.com The synthesis begins with the preparation of a Grignard reagent from 1-methyl-4-chloropiperidine. patsnap.com This is achieved by reacting 1-methyl-4-chloropiperidine with magnesium metal in an anhydrous solvent, typically tetrahydrofuran (B95107) (THF), under a nitrogen atmosphere to prevent unwanted side reactions with atmospheric moisture and oxygen. patsnap.com

The core of the synthesis involves the reaction of this Grignard reagent, 1-methyl-4-piperidylmagnesium chloride, with the ketone 5H-dibenzo[a,d]cyclohepten-5-one. patsnap.com This nucleophilic addition results in the formation of the tertiary alcohol intermediate, 1-methyl-4-(5-hydroxy-5H-dibenzo[a,d]cyclohepten-5-yl)piperidine. chemicalbook.comchemicalbook.com

The final key step is a dehydration reaction to introduce the exocyclic double bond that is characteristic of the cyproheptadine structure. This is typically accomplished by treating the alcohol intermediate with a strong acid. chemicalbook.com Historically, methods have used reagents like glacial acetic acid saturated with hydrogen chloride gas. patsnap.comchemicalbook.com This step yields 1-methyl-4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine, the free base of cyproheptadine. The process is completed by treating this base with hydrochloric acid, often in an ethanol-water solution, to precipitate and crystallize the final product, cyproheptadine hydrochloride, which is often a sesquihydrate. chemicalbook.comdrugs.com

Exploration of Novel Synthetic Methodologies and Chemical Modifications

While the classical synthesis is robust, modern research has focused on improving its efficiency, safety, and environmental impact. patsnap.com Innovations aim to simplify the procedure, increase yields, and reduce the use of hazardous materials. For instance, improvements in the dehydration and salt formation steps involve using concentrated hydrochloric acid directly in an ethanol (B145695) solution, which can simplify the process and improve purity and yield. chemicalbook.com

Another area of exploration involves the N-demethylation of cyproheptadine to create the key intermediate, 4-(5H-dibenzo[a,d]annulen-5-ylidene)piperidine. One method involves reacting cyproheptadine with ethyl chloroformate, followed by hydrolysis under basic conditions to yield the demethylated product. google.com This intermediate is crucial as it serves as a scaffold for synthesizing a wide array of derivatives by introducing different functional groups onto the piperidine (B6355638) nitrogen, allowing for extensive chemical modification. google.com

Furthermore, alternative coupling methods have been investigated. For example, the use of low-valent titanium has been explored to generate the exocyclic double bond in related structures, offering a different approach to the critical bond formation in cyproheptadine analogues. nih.gov These novel methodologies reflect a broader trend in pharmaceutical chemistry towards developing more efficient and versatile synthetic routes. eurekaselect.com

Rational Design and Synthesis of Cyproheptadine Analogues

The diverse pharmacological profile of cyproheptadine has prompted significant interest in designing and synthesizing analogues with more selective or novel activities. This rational design approach leverages an understanding of how the molecule's structure relates to its biological function. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies in Cyproheptadine Series

Key SAR findings include:

The Tricyclic System: The integrity and conformation of the seven-membered central ring are crucial. Saturation of the 10,11-double bond in the dibenzosuberene ring, which flattens the structure, leads to a significant decrease in activity at both serotonin (B10506) 5-HT2A receptors and the enzyme Set7/9. doi.org

The Piperidine Ring: The N-methyl group on the piperidine ring is not essential for activity and can be replaced with other substituents to modulate the pharmacological profile. google.comnih.gov

Exocyclic Double Bond: The exocyclic double bond connecting the tricyclic system to the piperidine ring is a key structural feature. Its removal or alteration significantly impacts receptor binding.

Influence of Substituent Effects on Receptor Binding Affinity and Selectivity

Building on SAR studies, researchers have investigated how specific substituents alter receptor binding and selectivity. The goal is often to enhance affinity for a desired target while reducing it for others to minimize side effects. researchgate.net

For example, while cyproheptadine itself is a potent antagonist at histamine (B1213489) H1 and serotonin 5-HT2 receptors, it also shows high affinity for muscarinic receptors, which contributes to its anticholinergic side effects. wikipedia.orgnih.gov Studies have shown that cyproheptadine binds non-selectively to muscarinic receptor subtypes (M1, M2, M3). nih.gov

Modifications to the cyproheptadine structure have been made to create derivatives with altered receptor profiles. For instance, research into analogues for N-type calcium channel inhibition found that strategic modifications could decrease activity at H1 and 5-HT2A receptors while enhancing it for the target calcium channel. researchgate.net Similarly, replacing the central ring's carbon atoms with heteroatoms like sulfur (a thiophene (B33073) ring) can produce compounds that retain significant biological activity, demonstrating that the core scaffold is amenable to such changes. doi.org

Compound/ModificationKey Structural ChangeImpact on Activity/BindingReference
Cyproheptadine (Parent)BaselinePotent H1, 5-HT2, and muscarinic antagonist wikipedia.orgnih.gov
Saturated 10,11-bond derivativeReduction of C=C in central ringGreatly decreased inhibitory activity (Set7/9) and 5-HT2A affinity doi.org
Thiophene analogue (4a)Replacement of C=C with SulfurSimilar inhibitory activity to parent compound for Set7/9 doi.org
N-demethylated analogueRemoval of methyl group from piperidineServes as a key intermediate for further derivatization google.com
Optimized CaV2.2 Blocker (Compound 13)Scaffold optimizationPotent N-type calcium channel inhibitor with reduced H1 and 5-HT2A activity researchgate.net

Development of Derivatives with Modified Receptor Profiles

The rational design of cyproheptadine analogues has successfully produced derivatives with tailored receptor profiles for specific therapeutic applications. nih.gov By modifying the parent structure, scientists have been able to dissociate its various activities.

One notable area of research has been the development of more selective N-type calcium channel blockers for potential use as analgesics. researchgate.net Starting from the observation that cyproheptadine has some activity on calcium channels, researchers optimized the structure to create analogues with potent N-type channel inhibitory activity but significantly lower affinity for histamine H1 and serotonin 5-HT2A receptors compared to the parent drug. researchgate.net

Another research direction has focused on inhibitors for the enzyme Set7/9, a histone methyltransferase implicated in some cancers. Cyproheptadine was identified as an inhibitor, and subsequent studies synthesized derivatives to understand the steric requirements for this inhibition. nih.govnih.gov It was found that even minor changes to the tricyclic ring's shape could drastically reduce inhibitory activity, highlighting the importance of the molecule's specific three-dimensional conformation. nih.govdoi.org These efforts demonstrate the potential to repurpose and optimize the cyproheptadine scaffold for entirely new therapeutic targets beyond its original applications.

Molecular and Cellular Mechanisms of Action

Ligand-Receptor Interaction Dynamics

Cyproheptadine's broad pharmacological profile is a direct consequence of its capacity to bind to and antagonize several distinct classes of receptors, including histaminergic, serotonergic, and cholinergic receptors. patsnap.comnih.govdrugs.comaap.org It also exhibits interactions with dopaminergic and adrenergic receptors. quora.comnih.gov

At its core, cyproheptadine (B85728) is a potent antagonist of the histamine (B1213489) H1 receptor. drugs.comdrugbank.com Its mechanism of action involves competing with free histamine for binding sites on H1 receptors on effector cells. drugs.comdrugbank.com This competitive antagonism mitigates the typical effects of histamine, such as the contraction of smooth muscles and increased capillary permeability. drugbank.com

Structurally, cyproheptadine consists of a piperidylene ring attached to a tricyclic system. drugbank.com The conformation of this structure, particularly the piperidylene ring which may exist in a boat form when receptor-bound, is crucial for its pharmacological activity at the H1-receptor binding site. drugbank.com

Beyond simple antagonism, cyproheptadine also acts as an inverse agonist at the H1 receptor. wikipedia.org The binding affinity of cyproheptadine for the H1 receptor is high, as indicated by its low nanomolar dissociation constant (Kᵢ). The tricyclic ring system is a key structural feature that contributes to this high affinity and a long residence time at the receptor, which is primarily achieved by influencing the dissociation rate constant (kₒff). nih.gov

Binding Affinity of Cyproheptadine at Histamine H1 Receptor
ReceptorBinding Affinity (Kᵢ)Assay Type
H11.0 nMRadioligand Binding Assay
This table is interactive. Click on the headers to sort.

A defining characteristic of cyproheptadine is its potent antiserotonergic activity, primarily mediated through the blockade of 5-HT2 family receptors. patsnap.comwikipedia.orgpatsnap.com It is a powerful antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, competitively inhibiting the binding of serotonin (B10506). patsnap.comdrugbank.comnih.gov This action is considered central to its effectiveness in conditions characterized by excessive serotonergic activity. patsnap.comwikipedia.org

Research demonstrates that cyproheptadine exhibits high affinity across all three 5-HT2 receptor subtypes. nih.gov Studies using positron emission tomography (PET) have quantified this receptor occupancy in the human brain, showing significant blockade of 5-HT2 receptors. wikipedia.org The specific antagonism of the 5-HT2B receptor, in particular, may be involved in some of cyproheptadine's therapeutic effects. wikipedia.org The molecular features of cyproheptadine, including the "butterfly conformation" of its tricyclic system, appear to facilitate a common interaction with all three 5-HT2 subtypes. nih.gov In addition to its 5-HT2 antagonism, it also has blocking activity at other serotonin receptor subtypes, though its action at 5-HT2 receptors is most prominent. nih.govsemanticscholar.org

Binding Affinities of Cyproheptadine at Serotonin (5-HT) Receptors
Receptor SubtypeBinding Affinity (pKi or Ki)Species/Tissue
5-HT2ApKi: 8.80Rat Cerebral Cortex nih.gov
5-HT2AKi: 0.38 nMHuman wikipedia.org
5-HT2BpA2: 9.14Rat Stomach Fundus nih.gov
5-HT2CpKi: 8.71Pig Choroidal Plexus nih.gov
5-HT2CKi: 1.6 nMHuman wikipedia.org
This table is interactive. Click on the headers to sort.

Cyproheptadine possesses significant anticholinergic properties due to its interaction with muscarinic acetylcholine (B1216132) receptors. patsnap.comaap.orgpatsnap.com It acts as an antagonist at these receptors, blocking the action of acetylcholine. patsnap.com This blockade is responsible for its characteristic anticholinergic effects. patsnap.comaap.org

In vitro functional experiments have shown that cyproheptadine displays high, but non-selective, affinity for M1, M2, and M3 muscarinic receptor subtypes, with pA2 values ranging from 7.99 to 8.02. nih.gov It is equally active in antagonizing different hippocampal muscarinic receptors. nih.gov Its binding affinity extends to all five cloned human muscarinic receptor subtypes (M1-M5). wikipedia.org

Binding Affinities of Cyproheptadine at Muscarinic (M) Receptors
Receptor SubtypeBinding Affinity (Kᵢ)Assay Type
M19.0 nMRadioligand Binding Assay wikipedia.org
M212 nMRadioligand Binding Assay guidetopharmacology.org
M38.0 nMRadioligand Binding Assay wikipedia.org
M48.0 nMRadioligand Binding Assay wikipedia.org
M511.8 nMRadioligand Binding Assay wikipedia.org
This table is interactive. Click on the headers to sort.

In addition to its primary targets, cyproheptadine also interacts with dopaminergic and adrenergic receptors, although generally with lower affinity compared to its histaminic and serotonergic actions. quora.comwikipedia.org

Dopaminergic Receptors: Cyproheptadine exhibits antidopaminergic activity at higher concentrations. quora.comquora.com It has a measurable binding affinity for both D1 and D2 dopamine (B1211576) receptors, with Kᵢ values reported in the nanomolar range, though this affinity is considerably lower than that of typical antipsychotic drugs. quora.com Some studies suggest that dopamine-induced vasoconstriction may be mediated by a receptor closely related to serotonin receptors, which could explain its sensitivity to cyproheptadine blockade. nih.gov

Binding Affinities of Cyproheptadine at Dopaminergic and Adrenergic Receptors
ReceptorBinding Affinity (Kᵢ)Assay Type/Source
Dopamine D1117 nMBinding Assay quora.com
Dopamine D255 - 112 nMBinding Assay quora.comguidetopharmacology.org
Adrenergic α1110 nMBinding Assay wikipedia.org
This table is interactive. Click on the headers to sort.

Ion Channel Modulatory Activities

Beyond receptor-mediated actions, cyproheptadine also influences neuronal excitability through the modulation of ion channels.

Cyproheptadine has been shown to modulate the activity of voltage-gated potassium (K+) channels. nih.govnih.gov Specifically, it enhances the delayed rectifier outward K+ current (Iₖ) in mouse cortical neurons. nih.gov This effect appears to be independent of its well-known antagonism of histamine and serotonin receptors. nih.gov

The mechanism for this enhancement involves the sigma-1 receptor. nih.govnih.gov Research indicates that cyproheptadine binds to the sigma-1 receptor, activating a Gᵢ-protein pathway. nih.gov This, in turn, reduces the activity of protein kinase A (PKA), leading to an increase in the K+ current (Iₖ). nih.gov This enhancement of Iₖ, which is regulated by Kv2 α-subunits, can influence neuronal excitability by affecting action potential repolarization. nih.gov Furthermore, cyproheptadine has been noted for its calcium channel antagonist properties in certain vascular tissues. nih.gov

N-Type and L-Type Calcium Channel Inhibitory Activity

Cyproheptadine is known to possess inhibitory activity against L-type calcium channels. drugbank.com Further investigation has revealed that it also inhibits N-type calcium channels. drugbank.com In comparative studies using isolated cardiovascular preparations, cyproheptadine demonstrated calcium entry blocker activity. nih.gov When compared with other calcium channel blockers like nifedipine, verapamil (B1683045), and diltiazem (B1670644) in relaxing potassium-contracted aortic strips, cyproheptadine's potency was found to be greater than or comparable to verapamil and diltiazem, though less potent than nifedipine. nih.gov

Research on isolated guinea pig cardiomyocytes quantified the L-type Ca2+ channel-blocking efficacy of cyproheptadine. nih.gov The half-maximal inhibitory concentration (IC50) values for cyproheptadine were determined at different holding potentials, as detailed in the table below. nih.gov These findings underscore cyproheptadine's role as a calcium channel inhibitor.

Interactive Data Table: IC50 Values for Cyproheptadine on L-Type Ca2+ Channels

Holding PotentialIC50 (μM)
-80 mV42.44
-40 mV7.75
This table shows the half-maximal inhibitory concentration (IC50) of cyproheptadine on L-type calcium currents in guinea pig cardiomyocytes at two different membrane holding potentials. nih.gov

Intracellular Signal Transduction Pathway Modulation

Cyproheptadine has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway, a critical regulator of cell survival and proliferation. usp.orgnih.gov In studies on myeloma cells, cyproheptadine-induced apoptosis was associated with the suppression of AKT activation. usp.org The mechanism involves cyproheptadine inhibiting the translocation of AKT from the nuclei, which is necessary for its phosphorylation and activation. usp.org This inhibitory action, which was observed to be time- and concentration-dependent, consequently leads to the suppressed activation of downstream signaling proteins, including p70S6K and 4E-binding protein 1 (4EBP1). usp.orgwikipedia.org However, the compound did not appear to inhibit the activation of potential upstream signals of AKT, such as IGF-1R or STAT3. usp.org This suppression of the PI3K/AKT pathway is considered a probable critical element in the pro-apoptotic effects of cyproheptadine observed in multiple myeloma cells. usp.org

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that regulates immune responses and inflammation. drugbank.comnih.gov Dysregulation of NF-κB signaling is implicated in various inflammatory diseases. nih.gov Research conducted on C6 glioblastoma cells has demonstrated that treatment with cyproheptadine leads to a decrease in the protein levels of NF-κB. drugbank.com This reduction in NF-κB was observed alongside a decrease in Interleukin-6 (IL-6), suggesting an anti-inflammatory effect at the cellular level. drugbank.com The study indicates that cyproheptadine can modulate inflammatory pathways by down-regulating key proteins like NF-κB. drugbank.com

The Phospholipase C (PLC) signaling pathway is a fundamental mechanism in cellular signal transduction. nih.govnih.gov Upon activation by various stimuli, PLC enzymes cleave the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, while DAG remains in the membrane to activate Protein Kinase C (PKC). wikipedia.org This pathway is crucial for regulating a wide array of cellular processes.

While cyproheptadine is known to be an antagonist at H1 histamine receptors, which are G-protein coupled receptors that can activate the PLC pathway, the direct involvement of cyproheptadine in modulating the PLC/PIP2 signaling cascade is not extensively detailed in the reviewed scientific literature.

Cyproheptadine has been shown to modulate the activity of Protein Kinase A (PKA), a key enzyme in cellular signaling that is typically activated by cyclic AMP (cAMP). usp.org In studies using mouse cortical neurons, intracellularly delivered cyproheptadine was found to reduce the activity of PKA. usp.org This effect appears to be mediated through the sigma-1 receptor, as antagonists of this receptor blocked the effect of cyproheptadine, while a sigma-1 receptor agonist mimicked it. usp.org The research suggests that cyproheptadine binds to the sigma-1 receptor, leading to the inhibition of the G(i)-protein pathway, which in turn reduces PKA activity. usp.org This modulation of PKA activity by cyproheptadine illustrates an effect on neuronal excitability that is independent of its well-known actions on histamine and serotonin receptors. nih.govusp.org

The p38 mitogen-activated protein (MAP) kinases are a family of kinases that respond to stress stimuli and are involved in regulating cell differentiation, apoptosis, and autophagy. Studies in hepatocellular carcinoma (HCC) cell lines (HepG2 and Huh-7) have shown that cyproheptadine activates p38 MAP kinase. drugbank.com In these cells, the level of phosphorylated p38 MAPK markedly increased following treatment with cyproheptadine. drugbank.com This activation of the p38 MAP kinase pathway by cyproheptadine was linked to the inhibition of cell proliferation and the induction of cell cycle arrest. nih.gov These findings suggest that the activation of p38 MAP kinase is one of the underlying mechanisms through which cyproheptadine exerts its antiproliferative effects.

Modulation of D-Cyclin Expression and Cell Cycle Regulatory Proteins

Cyproheptadine has been shown to influence the expression of key proteins that govern the cell cycle, although its effects can be cell-type specific. In some cancer cell lines, such as certain hepatocellular carcinoma and urothelial carcinoma cells, cyproheptadine treatment leads to a downregulation of Cyclin D1. nih.govresearchgate.net This effect is often linked to the inhibition of upstream signaling pathways like the PI3K/AKT/mTOR pathway, which are crucial for the transcription and stability of D-cyclins. nih.govresearchgate.net The human cyclin D1 promoter contains numerous binding sites for transcription factors, making its activity sensitive to a wide array of signaling pathways that cyproheptadine can modulate. nih.govnih.gov

However, in other cell types, such as the HepG2 hepatocellular carcinoma cell line, cyproheptadine did not significantly alter Cyclin D1 expression. nih.gov This suggests that the modulation of D-cyclins is not a universal mechanism of cyproheptadine's action but rather a context-dependent effect.

In addition to its impact on cyclins, cyproheptadine consistently modulates the expression of cyclin-dependent kinase inhibitors (CKIs). Studies have demonstrated that cyproheptadine treatment increases the expression of p21 and p27. researchgate.netresearchgate.netresearchgate.net These proteins are critical regulators of the G1 checkpoint and act by inhibiting the activity of cyclin-CDK complexes. researchgate.net The upregulation of p21 and p27 contributes significantly to the cell cycle arrest observed in various cancer cell lines following exposure to cyproheptadine. researchgate.netresearchgate.netresearchgate.net For instance, in Huh-7 hepatocellular carcinoma cells, an increase in p21 and p27 expression was associated with G1/S arrest. researchgate.netresearchgate.net Similarly, in urothelial carcinoma cells, cyproheptadine induced p21 and p27, leading to G1 phase arrest. researchgate.net

Table 1: Effect of Cyproheptadine on Cell Cycle Regulatory Proteins in Different Cancer Cell Lines

Cell LineEffect on Cyclin D1Effect on p21Effect on p27
Huh-7 (Hepatocellular Carcinoma) Moderate Decrease nih.govIncrease researchgate.netresearchgate.netIncrease researchgate.netresearchgate.net
HepG2 (Hepatocellular Carcinoma) No Significant Change nih.govNo Significant Change researchgate.netNo Significant Change researchgate.net
Urothelial Carcinoma Cells Reduction researchgate.netInduction researchgate.netInduction researchgate.net
Myeloma and Leukemia Cells Decrease researchgate.netIncrease researchgate.netNot specified

Impact on Cellular Processes

The molecular interactions of cyproheptadine translate into significant effects on broader cellular functions, including programmed cell death, proliferation, and cellular stability.

Cyproheptadine has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell models. researchgate.netspringermedizin.de The primary mechanism implicated is the intrinsic or mitochondrial pathway of apoptosis. springermedizin.de This pathway is initiated by cellular stress, leading to changes in the mitochondrial outer membrane permeability (MOMP). nih.gov

Research indicates that cyproheptadine treatment causes a loss of mitochondrial membrane potential. springermedizin.de This event is a critical step that precedes the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. drugbank.com Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (APAF1), forming a complex known as the apoptosome. drugbank.com

The formation of the apoptosome leads to the recruitment and activation of an initiator caspase, specifically caspase-9. drugbank.comnih.gov Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. nih.govnih.gov This activation sets off a cascade of proteolytic events, targeting key cellular substrates. nih.govdrugbank.com A hallmark of this caspase-mediated apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP), which is observed in cells treated with cyproheptadine. researchgate.net The induction of apoptosis by cyproheptadine has been confirmed through methods like annexin (B1180172) V staining, which detects the externalization of phosphatidylserine, an early apoptotic marker. researchgate.netmdpi.com

A significant cellular consequence of cyproheptadine exposure is the potent inhibition of cellular proliferation and the induction of growth arrest. researchgate.netresearchgate.net This anti-proliferative effect has been observed across a range of cancer cell lines, including those derived from hepatocellular carcinoma, urothelial carcinoma, and hematological malignancies. researchgate.netresearchgate.netresearchgate.net

The primary mechanism for this growth inhibition is the arrest of the cell cycle. Flow cytometry analysis has consistently shown that cyproheptadine causes cells to accumulate in the G0/G1 or G1/S phases of the cell cycle. researchgate.netresearchgate.net This arrest prevents cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), thereby halting their division.

The arrest in G1/S is a direct consequence of the molecular changes detailed previously (Section 3.3.6), namely the downregulation of pro-proliferative proteins like Cyclin D1 and the upregulation of CKI proteins p21 and p27. researchgate.netresearchgate.netresearchgate.net These CKIs bind to and inhibit the cyclin D-CDK4/6 and cyclin E-CDK2 complexes, which are essential for phosphorylating the retinoblastoma protein (Rb) and allowing the cell to progress past the G1 restriction point. researchgate.net Studies have shown that cyproheptadine treatment leads to a dramatic decrease in the phosphorylation of the retinoblastoma protein, keeping it in its active, growth-suppressive state. researchgate.netresearchgate.net

Beyond its effects on cancer cells, cyproheptadine is well-characterized as a first-generation antihistamine that also functions as a mast cell stabilizer. mdpi.com Mast cells are key players in allergic and inflammatory responses, storing granules rich in histamine and other inflammatory mediators. Upon activation by an allergen or other stimuli, mast cells undergo degranulation, releasing these mediators.

Cyproheptadine inhibits this process. The stabilizing effect is achieved by preventing the degranulation of mast cells in response to various liberators. One of the proposed mechanisms for mast cell stabilization is the inhibition of calcium influx into the mast cell. nih.gov An increase in intracellular calcium is a critical trigger for the fusion of histamine-containing vesicles with the cell membrane, leading to degranulation. nih.gov By blocking or modulating the calcium channels, cyproheptadine prevents this necessary step, thereby inhibiting the release of histamine and other pro-inflammatory substances. mdpi.com This action contributes to its efficacy in treating allergic conditions.

Cyproheptadine has been found to directly impact the regulation of protein synthesis, a fundamental process for cell growth and function. Its inhibitory effects appear to target the initiation phase of translation. researchgate.net Research in RINm5F cells demonstrated that cyproheptadine treatment leads to a decrease in the phosphorylation of eukaryotic initiation factor 4E (eIF4E) and its binding protein, 4E-BP1. researchgate.net

The phosphorylation of 4E-BP1 is a key regulatory step controlled by the mTORC1 signaling pathway. springermedizin.de When phosphorylated by mTORC1, 4E-BP1 releases eIF4E, allowing eIF4E to form the eIF4F complex, which is essential for recruiting ribosomes to the 5' cap of mRNAs to initiate cap-dependent translation. springermedizin.de By decreasing the phosphorylation of 4E-BP1, cyproheptadine effectively keeps it bound to eIF4E, thereby inhibiting the initiation of translation. researchgate.net This is consistent with findings that cyproheptadine can suppress the mTOR signaling pathway. researchgate.net

Furthermore, cyproheptadine treatment results in the increased phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). researchgate.net Phosphorylation of eIF2α is a common cellular stress response that leads to a global shutdown of protein synthesis by preventing the delivery of the initiator methionyl-tRNA to the ribosome. researchgate.net Collectively, these alterations—decreased phosphorylation of eIF4E and 4E-BP1, and increased phosphorylation of eIF2α—point to a multi-pronged mechanism by which cyproheptadine curtails protein synthesis at the initiation step. researchgate.net

Table 2: Summary of Cyproheptadine's Impact on Cellular Processes

Cellular ProcessKey Molecular EffectsOutcome
Induction of Apoptosis Loss of mitochondrial membrane potential; Caspase-9 and Caspase-3 activation; PARP cleavage. researchgate.netspringermedizin.deProgrammed cell death of susceptible cells.
Modulation of Proliferation Downregulation of Cyclin D1; Upregulation of p21 and p27; Decreased Rb phosphorylation. researchgate.netresearchgate.netresearchgate.netCell cycle arrest in G0/G1 or G1/S phase; Inhibition of cell growth.
Mast Cell Stabilization Inhibition of calcium influx; Prevention of degranulation.Inhibition of histamine and inflammatory mediator release.
Regulation of Protein Synthesis Decreased phosphorylation of 4E-BP1 and eIF4E; Increased phosphorylation of eIF2α. researchgate.netInhibition of translation initiation; General reduction in protein synthesis.

Analytical Methodologies for Cyproheptadine Hydrochloride Monohydrate

Spectrophotometric Quantification Techniques

Spectrophotometry offers accessible and reliable methods for the quantification of Cyproheptadine (B85728) Hydrochloride Monohydrate, primarily through direct UV analysis and more complex extractive procedures involving ion-pair formation.

Ultraviolet (UV) Spectrophotometric Method Development and Validation

Simple, accurate, and sensitive UV spectrophotometric methods have been developed for the estimation of cyproheptadine hydrochloride in bulk and pharmaceutical forms. ajrconline.orgajrconline.org These methods are often validated according to the International Conference on Harmonisation (ICH) guidelines. ajrconline.orgajrconline.org A common approach involves using distilled water or a co-solvent system, such as methanol (B129727) and water, as the solvent. ajrconline.orgwisdomlib.org The maximum absorbance (λmax) for cyproheptadine hydrochloride is consistently observed at 286 nm. ajrconline.orgwisdomlib.orgwjpr.net

Validation studies confirm that these UV methods adhere to Beer's law across specific concentration ranges, demonstrating a strong linear relationship between absorbance and concentration. wisdomlib.org Key validation parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) are established to ensure the method's reliability. wjpr.net For instance, one method demonstrated linearity in the concentration range of 2-10 µg/ml. ajrconline.orgajrconline.org Recovery studies typically show high accuracy, with recovery rates often between 99.07% and 99.87%. wisdomlib.org

UV Spectrophotometric Method Parameters for Cyproheptadine HCl Analysis

Parameter Finding Reference
Wavelength (λmax) 286 nm ajrconline.orgajrconline.orgwjpr.net
Solvent Distilled Water; Methanol:Water (1:4) ajrconline.orgajrconline.orgwjpr.net
Linearity Range 2-10 µg/ml; 2-20 µg/ml ajrconline.orgwjpr.net
Correlation Coefficient (r²) ~1; 0.9973 ajrconline.orgwjpr.net
Limit of Detection (LOD) 0.2179 µg/ml wjpr.net
Limit of Quantification (LOQ) 0.6605 µg/ml wjpr.net
Validation Guidelines ICH Q2 (R1) ajrconline.orgwisdomlib.orgwjpr.net

Extractive Spectrophotometric Methods Based on Ion Pair Formation

Extractive spectrophotometric methods provide an alternative for determining cyproheptadine hydrochloride, particularly in complex mixtures. These techniques are based on the formation of an ion-pair complex between the positively charged cyproheptadine cation and an anionic dye. lew.roorientjchem.org This complex is then extracted into an immiscible organic solvent, typically chloroform (B151607), and the absorbance is measured at the wavelength of maximum absorption for the complex. lew.roorientjchem.orgresearchgate.net

Several triphenylmethane (B1682552) and other anionic dyes have been successfully used for this purpose, including Alizarin Red S (ARS), Bromothymol Blue (BTB), Bromocresol Green (BCG), Bromocresol Purple (BCP), and Bromophenol Blue (BPB). lew.roorientjchem.org The formation of the ion-pair complex is pH-dependent, generally occurring in an acidic medium. orientjchem.org The stoichiometry of the resulting complex is typically found to be 1:1. orientjchem.orgresearchgate.net These methods are valued for their simplicity and cost-effectiveness.

Comparison of Dyes in Extractive Spectrophotometric Analysis of Cyproheptadine HCl

Dye Reagent Solvent pH λmax Linearity Range (µg/ml) Reference
Alizarin Red S (ARS) Chloroform Acidic (HCl) 425 nm 15 - 45 lew.roresearchgate.net
Bromothymol Blue (BTB) Chloroform Acidic 419 nm 3.0 - 25 orientjchem.orgresearchgate.net
Bromocresol Green (BCG) Chloroform Acidic 419 nm 2.5 - 22.5 orientjchem.orgresearchgate.net
Bromocresol Purple (BCP) Chloroform Acidic 405 nm 1.5 - 25 orientjchem.orgresearchgate.net
Bromophenol Blue (BPB) Chloroform 3.0 (Phthalate Buffer) 420 nm -

Chromatographic Separation and Detection Methods

Chromatographic techniques, including HPLC, LC-MS/MS, and GC, are powerful tools for the separation, identification, and quantification of cyproheptadine hydrochloride, offering high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of cyproheptadine hydrochloride in pharmaceutical formulations and biological fluids like human plasma. nih.govijper.org These methods typically employ a reversed-phase column, such as a C8 or C18 column, for separation. ijper.orgnih.gov

The mobile phase composition is optimized to achieve good resolution and peak shape. A common mobile phase consists of a mixture of an aqueous buffer (like potassium phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier (such as methanol or acetonitrile). ijper.orgnih.gov Gradient or isocratic elution can be used, with detection commonly performed using a UV detector at wavelengths like 224 nm or 245 nm. nih.govijper.orgnih.gov HPLC methods are validated for parameters including linearity, precision, accuracy, and resolution, making them suitable for quality control and stability-indicating assays. nih.gov For instance, one bioanalytical method for human plasma showed a linear range of 100–800 ng/ml with a recovery of over 99%. ijper.org

HPLC Method Parameters for Cyproheptadine HCl Determination

Parameter Method 1 (Pharmaceuticals) Method 2 (Human Plasma) Reference
Column C8 Hypersil BDS C18 (250x4.6 mm, 5µm) ijper.orgnih.gov
Mobile Phase 0.05 M KH₂PO₄ buffer:Methanol (35:65, v/v), pH 4.5 Acetonitrile:Methanol:20 mM Ammonium Formate (40:10:50, v/v/v), pH 5.5 ijper.orgnih.gov
Flow Rate 2 mL/min 1 mL/min ijper.orgnih.gov
Detection (UV) 245 nm 224 nm ijper.orgnih.gov
Linearity Range Not Specified 100 - 800 ng/ml ijper.orgnih.gov
Internal Standard Not Specified Oxcarbazepine ijper.orgepa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For highly sensitive and specific trace analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. tapchidinhduongthucpham.org.vnnih.gov This technique is capable of detecting and quantifying cyproheptadine at very low levels, such as in dietary supplements and pharmaceutical syrup formulations. tapchidinhduongthucpham.org.vntapchidinhduongthucpham.org.vn The method involves chromatographic separation on a C18 column followed by detection using a mass spectrometer. tapchidinhduongthucpham.org.vn

Quantification is achieved using multiple reaction monitoring (MRM) in the positive ion mode, which enhances selectivity. tapchidinhduongthucpham.org.vn For cyproheptadine, typical MRM transitions monitored are m/z 288.1 -> 96.1 and 288.2 -> 191.1. tapchidinhduongthucpham.org.vnnih.gov These methods are validated according to requirements from bodies like the Association of Official Analytical Collaboration (AOAC). tapchidinhduongthucpham.org.vn Validation demonstrates excellent linearity over ranges such as 0.1 to 50 ng/mL and 1 to 100 ng/ml, with low limits of detection (LOD) and quantification (LOQ). tapchidinhduongthucpham.org.vnnih.govdaneshyari.com

Validated LC-MS/MS Method Parameters for Cyproheptadine

Parameter Method 1 (Dietary Supplements) Method 2 (Pharmaceutical Syrups) Reference
Chromatography C18 column (100 mm x 2.1 mm, 1.8 µm) Not specified tapchidinhduongthucpham.org.vnnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) Multiple Reaction Monitoring (MRM) tapchidinhduongthucpham.org.vnnih.gov
MRM Transitions (m/z) Quantifier: 288.2/191.1; Qualifier: 288.2/96.0 288.1/96.1 and 288.1/191.2 tapchidinhduongthucpham.org.vnnih.gov
Linearity Range 0.1 - 50 ng/mL 1 - 100 ng/mL tapchidinhduongthucpham.org.vnnih.gov
LOD 1.5 ng/g or ng/mL 0.86 ng/mL tapchidinhduongthucpham.org.vnnih.gov
LOQ 5 ng/g or ng/mL 0.98 ng/mL tapchidinhduongthucpham.org.vnnih.gov
Internal Standard Not specified Diphenylpyraline hydrochloride nih.gov

Gas Chromatography (GC) for Compound Determination

Gas Chromatography (GC) has also been applied for the determination of cyproheptadine hydrochloride. orientjchem.org This technique is suitable for analyzing the compound in various matrices, including biological fluids like serum, plasma, and urine, as well as in pharmaceutical dosage forms. orientjchem.org The literature indicates its use, often in earlier analytical work, for the quantification of the compound. orientjchem.orgajchem-a.com While less common now than HPLC and LC-MS/MS for this specific analyte, GC remains a viable, albeit less detailed in recent literature, chromatographic method for the determination of cyproheptadine. orientjchem.orgajchem-a.com

Electrometric and Titrimetric Assay Procedures

Electrometric and titrimetric methods represent classical analytical techniques that continue to be valuable for the assay of cyproheptadine hydrochloride monohydrate due to their accuracy and cost-effectiveness.

One established titrimetric method involves the use of perchloric acid as a titrant in a non-aqueous medium. The procedure is based on the basic nature of the secondary amine group in the cyproheptadine molecule. The endpoint of the titration can be determined potentiometrically, which is an electrometric method, using a glass-calomel electrode system. This approach provides a reliable and precise means of quantifying the drug in its pure form or in pharmaceutical preparations.

Another approach involves the formation of a charge-transfer complex. For instance, cyproheptadine can react with a π-acceptor like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The formed complex can then be quantified. While often determined spectrophotometrically, the reaction can also be adapted for titrimetric analysis.

Advanced Sample Preparation and Preconcentration Techniques

The accurate determination of this compound in complex matrices such as biological fluids or environmental samples often requires efficient sample preparation and preconcentration steps. These techniques are essential for removing interfering substances and enhancing the concentration of the analyte to a level suitable for detection by analytical instruments.

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique that has been successfully applied for the preconcentration of cyproheptadine from aqueous samples. In this method, a mixture of an extraction solvent (a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent) is rapidly injected into the aqueous sample containing cyproheptadine. This results in the formation of a cloudy solution, where fine droplets of the extraction solvent are dispersed throughout the aqueous phase, providing a large surface area for efficient mass transfer of the analyte. After centrifugation, the sedimented phase containing the concentrated analyte is collected and analyzed, typically by high-performance liquid chromatography (HPLC).

Key parameters optimized for the DLLME of cyproheptadine include the type and volume of the extraction and disperser solvents, the pH of the sample, and the salt concentration. For example, a combination of chlorobenzene (B131634) as the extraction solvent and acetone (B3395972) as the disperser solvent has been shown to be effective. The pH of the sample is adjusted to the alkaline range to ensure that cyproheptadine is in its free base form, which is more soluble in the organic extraction solvent.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is another widely used technique for the sample preparation of cyproheptadine. SPE utilizes a solid sorbent material, typically packed in a cartridge, to selectively adsorb the analyte from a liquid sample. The interfering components are washed away, and the retained analyte is then eluted with a small volume of a suitable solvent.

For cyproheptadine, which is a basic compound, cation-exchange SPE cartridges are often employed. The selection of the appropriate sorbent and elution solvent is critical for achieving high recovery. C18-bonded silica (B1680970) is a common sorbent used for the extraction of cyproheptadine from various matrices. The procedure generally involves conditioning the sorbent, loading the sample, washing to remove interferences, and finally eluting the analyte with a solvent such as methanol, often acidified to facilitate the elution of the protonated drug.

The following table summarizes the operational parameters for DLLME and SPE techniques for cyproheptadine:

ParameterDispersive Liquid-Liquid Microextraction (DLLME)Solid Phase Extraction (SPE)
Principle Partitioning between aqueous and a fine dispersed organic phase.Selective adsorption on a solid sorbent.
Extraction Solvent e.g., Chlorobenzene.Not applicable
Disperser Solvent e.g., Acetone.Not applicable
Sorbent Not applicablee.g., C18-bonded silica.
Elution Solvent Not applicablee.g., Acidified methanol.
Key Advantage High enrichment factor and speed.High selectivity and capacity.

Flow Injection Analysis (FIA) and Chemiluminescence for Quantitative Determination

Flow Injection Analysis (FIA) coupled with chemiluminescence detection offers a highly sensitive and automated method for the quantitative determination of this compound. This technique is based on the injection of a discrete sample volume into a continuously flowing carrier stream. The sample then merges with a reagent stream, initiating a chemical reaction that produces light (chemiluminescence). The intensity of the emitted light is proportional to the concentration of the analyte.

A common chemiluminescence system used for the determination of cyproheptadine involves its reaction with an oxidizing agent, such as potassium permanganate (B83412), in an acidic medium. The oxidation of cyproheptadine by potassium permanganate results in the emission of light, which is detected by a photomultiplier tube. The FIA manifold is designed to ensure reproducible mixing and reaction times, leading to precise and accurate measurements.

The analytical performance of the FIA-chemiluminescence method for cyproheptadine is characterized by a low limit of detection and a wide linear dynamic range. The method is also known for its high sample throughput, making it suitable for routine analysis in quality control laboratories.

Development of Molecularly Imprinted Polymers (MIPs) for Selective Sensing

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. The development of MIPs for cyproheptadine has led to highly selective sensors and extraction materials. The imprinting process involves the polymerization of functional monomers and a cross-linker in the presence of the template molecule (cyproheptadine). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the cyproheptadine molecule.

These cyproheptadine-imprinted polymers can be used as recognition elements in various analytical platforms, such as chemosensors and as sorbents in SPE. For instance, a MIP-based sensor can be prepared by coating an electrode with the imprinted polymer. When the sensor is exposed to a sample containing cyproheptadine, the target molecules selectively rebind to the imprinted cavities, causing a measurable change in an electrical or optical signal.

The key components in the synthesis of cyproheptadine-MIPs include:

ComponentExampleRole
Template CyproheptadineThe molecule to be recognized.
Functional Monomer Methacrylic acidInteracts with the template via non-covalent bonds.
Cross-linker Ethylene glycol dimethacrylateForms the polymer matrix.
Initiator AzobisisobutyronitrileStarts the polymerization process.
Porogen ChloroformCreates pores in the polymer, facilitating template removal and rebinding.

The high selectivity of MIPs for cyproheptadine makes them particularly useful for the analysis of complex samples where structurally similar compounds may be present.

Preclinical Investigation in in Vitro and Animal Models

In Vitro Cellular Biology Studies

Cyproheptadine (B85728) has demonstrated notable cytotoxic and antiproliferative effects across a spectrum of cancer cell lines. In hepatocellular carcinoma (HCC) cells, specifically HepG2 and Huh-7 lines, cyproheptadine exhibited a potent inhibitory effect on cell proliferation. physiology.orgnih.gov The half-maximal inhibitory concentration (IC50) after 24 hours of treatment was determined to be 44.4 µM for HepG2 cells and 44.7 µM for Huh-7 cells, indicating a significant and selective toxicity towards these cancer cells when compared to normal human hepatocytes (IC50 of 118.1 µM). nih.gov This selective cytotoxicity is a promising characteristic for a potential anticancer agent. nih.gov The antiproliferative mechanism in HCC cells involves the induction of cell cycle arrest. physiology.orgnih.govnih.gov In HepG2 cells, this arrest occurs at the G1 phase, while in Huh-7 cells, it is observed at the G1/S transition. nih.govnih.gov Furthermore, in Huh-7 cells, cyproheptadine treatment led to an increase in the sub-G1 population, a marker for apoptosis, which was confirmed by increased annexin (B1180172) V staining and levels of PARP and its cleaved form. nih.govnih.gov

The antineoplastic activity of cyproheptadine extends to hematologic malignancies. Studies on multiple myeloma and leukemia cell lines have shown that cyproheptadine can decrease the expression of cyclins D1, D2, and D3, leading to cell cycle arrest in the G0/G1 phase. researchgate.net Following this cell cycle inhibition, cyproheptadine induced apoptosis in both myeloma and leukemia cell lines, as well as in primary patient samples, while showing preferential activity against malignant cells over normal hematopoietic cells. researchgate.net The pro-apoptotic effects in myeloma cells are associated with a decrease in anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP. inotiv.com

In the context of lung cancer, cyproheptadine has shown potent cytotoxicity in various lung cancer cell lines. nih.gov Treatment with cyproheptadine resulted in a time- and dose-dependent inhibition of viability in LLC1 and A549 lung cancer cells. nih.gov For instance, a 20 µM concentration of cyproheptadine led to a 15% to 40% growth inhibition in LLC1 cells and an 18% to 40% inhibition in A549 cells over a 72-hour period. nih.gov At a higher concentration of 30 µM, the growth inhibition was more pronounced, reaching up to 64% in LLC1 cells and 60% in A549 cells after 72 hours. nih.gov

Table 1: Antineoplastic Effects of Cyproheptadine on Various Cancer Cell Lines

Cancer Type Cell Line(s) Key Findings
Hepatocellular Carcinoma HepG2, Huh-7 Potent and selective inhibition of proliferation with IC50 values of 44.4 µM and 44.7 µM, respectively. nih.gov Induces G1 or G1/S phase cell cycle arrest. nih.govnih.gov
Multiple Myeloma Not specified Decreases cyclin D expression, leading to G0/G1 arrest and apoptosis. researchgate.net Reduces levels of anti-apoptotic proteins. inotiv.com
Leukemia Not specified Decreases cyclin D expression, inducing G0/G1 arrest and apoptosis. researchgate.net
Lung Cancer LLC1, A549 Demonstrates time- and dose-dependent cytotoxicity, with up to 64% growth inhibition at 30 µM. nih.gov

Beyond its effects on cell proliferation, cyproheptadine has been shown to impede the metastatic potential of cancer cells by inhibiting their invasion and migration. In vitro assays using LLC1 and A549 lung cancer cells have demonstrated a dose-dependent inhibition of cell migration. nih.gov Specifically, a 30 μM concentration of cyproheptadine inhibited the total cell migration of LLC1 and A549 cells by 45% and 30%, respectively, after 24 hours in a plate scratch assay. nih.gov

The inhibitory effect of cyproheptadine also extends to cancer cell invasion. A Matrigel invasion transwell assay revealed that cyproheptadine significantly curtails the invasive capacity of both LLC1 and A549 cells. nih.gov This anti-invasive activity is linked to the downregulation of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix, a key step in cancer invasion. Research has shown that cyproheptadine significantly reduces the mRNA levels of MMP1, MMP9, and MMP13. nih.gov

Table 2: Inhibition of Cancer Cell Invasion and Migration by Cyproheptadine

Cell Line Assay Type Concentration % Inhibition
LLC1 Plate Scratch Assay 30 µM 45%
A549 Plate Scratch Assay 30 µM 30%
LLC1 Matrigel Invasion Not specified Significant inhibition
A549 Matrigel Invasion Not specified Significant inhibition

Cyproheptadine has been found to modulate the electrical activity and excitability of neurons in primary cultures. In mouse cortical neurons, both intracellular and extracellular application of cyproheptadine enhances the delayed rectifier outward K+ current (IK). nih.gov This effect is concentration-dependent. nih.gov Studies on pyramidal neurons in mouse medial prefrontal cortex slices have shown that cyproheptadine at a concentration of 10 µmol/L significantly increases neuronal excitability. nih.gov This is evidenced by a reduction in the current density required to generate action potentials and an increase in the instantaneous frequency of action potentials evoked by a depolarizing current. nih.gov

Furthermore, cyproheptadine has been observed to depolarize the resting membrane potential, decrease the time it takes to elicit an action potential, and lower the spike threshold potential. nih.gov These effects suggest that cyproheptadine makes it easier to induce action potentials, thereby enhancing neuronal excitability. nih.gov The mechanism behind this increased excitability involves the regulation of tetraethylammonium (B1195904) (TEA)-sensitive IK channels as well as other TEA-insensitive K+ channels. nih.gov In starving cats, intravenous injections of cyproheptadine led to an increase in both the frequency and amplitude of the EEG activity in the lateral hypothalamic 'feeding centre'. nih.govnih.gov

Table 3: Effects of Cyproheptadine on Neuronal Electrical Activity

Neuronal System Parameter Measured Observed Effect
Mouse Cortical Neurons Delayed Rectifier K+ Current (IK) Enhancement nih.gov
Mouse Medial Prefrontal Cortex Pyramidal Neurons Neuronal Excitability Increase nih.gov
Mouse Medial Prefrontal Cortex Pyramidal Neurons Action Potential Firing Frequency Increase nih.gov
Cat Hypothalamic Feeding Centre EEG Activity (Frequency and Amplitude) Increase nih.govnih.gov

In vitro studies on isolated rat pancreatic islets have revealed direct effects of cyproheptadine on the morphology and function of pancreatic β-cells. When cultured in the presence of 0.5 mM cyproheptadine, β-cells appeared degranulated, and the rough endoplasmic reticulum exhibited cisternal dilation and vacuole formation. These vacuoles contained an electron-dense granular material and were often studded with ribosomes. These morphological changes are indicative of a direct cellular impact of the compound.

Functionally, the presence of cyproheptadine in the culture medium led to a significant reduction in the 24-hour basal insulin (B600854) secretion from the fourth day of the study onwards, as compared to control islets. This suggests that cyproheptadine can directly impair the insulin-secreting capacity of pancreatic β-cells. Additionally, an increased number of lysosomes and myeloid bodies were observed in both alpha and beta cells, indicating an alteration in cellular degradation pathways.

Animal Model Studies for Biological Activity Assessment

The antitumor activity of cyproheptadine observed in vitro has been corroborated in in vivo animal models of cancer. In mouse models of myeloma and leukemia, administration of cyproheptadine resulted in the inhibition of tumor growth without causing significant toxicity to the animals. researchgate.net

In the context of lung cancer, a syngeneic mouse model using LLC1 cells demonstrated that cyproheptadine treatment led to a decrease in the growth of subcutaneous tumors compared to untreated controls. nih.gov Furthermore, this study revealed a reduction in the number of metastatic nodules on the surface of the lungs, highlighting the potential of cyproheptadine to inhibit lung metastasis in vivo. nih.gov Metabolomic analysis of the tumor tissues from these models showed a rewiring of metabolic pathways, with a downregulation of certain amino acids, suggesting a metabolic basis for its anticancer effects. nih.gov

Table 4: Efficacy of Cyproheptadine in Animal Cancer Models

Cancer Type Animal Model Key Findings
Myeloma Mouse Model Inhibition of tumor growth without significant toxicity. researchgate.net
Leukemia Mouse Model Inhibition of tumor growth without significant toxicity. researchgate.net
Lung Cancer (Metastasis) Syngeneic Mouse Model (LLC1) Decreased growth of subcutaneous tumors and reduced number of lung metastatic nodules. nih.gov

Impact on Cardiac Remodeling and Function in Post-Myocardial Infarction Animal Models

Preclinical studies in animal models of myocardial infarction (MI) have investigated the effects of cyproheptadine on the structural and functional changes that occur in the heart post-injury. A key area of focus has been its role in mitigating ischemic mitral regurgitation (MR), a common complication of MI.

In a study involving a sheep model of inferior MI, treatment with cyproheptadine was found to prevent the valvular fibrotic remodeling typically observed after an infarction. nih.gov Following an MI, untreated animals exhibited increased blood levels of 5-hydroxytryptamine (5-HT), or serotonin (B10506), which is known to induce valve fibrosis through the 5-HT type 2B receptor (5-HT2BR). nih.gov Cyproheptadine, acting as a 5-HT2BR antagonist, prevented this rise in 5-HT levels. nih.gov After 90 days, the cyproheptadine-treated group showed a significantly lower MR fraction compared to the untreated MI group. nih.gov Interestingly, while infarct size was similar between the groups, the mitral valve leaflets in the treated animals showed a greater increase in size, which may contribute to better valve coaptation and reduced regurgitation. nih.gov This was supported by in vitro findings where valvular interstitial cells exposed to post-MI serum from untreated animals overexpressed extracellular matrix genes, a sign of fibrosis, which was not seen when cells were exposed to serum from cyproheptadine-treated animals. nih.gov

Further research in isolated rat hearts subjected to ischemia-reperfusion injury demonstrated that cyproheptadine can protect the myocardium. nih.gov The administration of the compound was associated with reduced release of cardiac enzymes like lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK), a decrease in the oxidative stress marker malondialdehyde (MDA), and preserved activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.gov These protective effects are suggested to stem from its ability to block calcium channels, scavenge oxygen free radicals, and inhibit lipid peroxidation in the heart muscle. nih.gov

Electrophysiological studies on isolated cardiac muscle fibers from dogs and rabbits have shown that cyproheptadine can decrease the plateau amplitude and duration of the action potential in Purkinje and ventricular muscle cells. nih.gov It also slowed or abolished the spontaneous firing of sinoatrial (SA) node cells, indicating a negative chronotropic effect. nih.gov These actions are primarily attributed to the depression of the slow inward calcium current. nih.gov

Table 1: Effects of Cyproheptadine on Cardiac Parameters in Post-MI Animal Models

Parameter Animal Model Key Findings Reference
Mitral Regurgitation (MR) Sheep (post-MI) MR fraction significantly reduced (2% ± 6% vs. 16% ± 7% in untreated). nih.gov
5-HT Levels Sheep (post-MI) Increased 5-HT levels post-MI were prevented by treatment. nih.gov
Mitral Leaflet Size Sheep (post-MI) Increase in leaflet size was larger in the treated group (+40% ± 9% vs +22% ± 12%). nih.gov
Valvular Fibrosis Sheep (post-MI) Prevented valvular fibrotic remodeling and overexpression of extracellular matrix genes. nih.gov
Myocardial Injury Markers Rat (ischemia-reperfusion) Reduced release of LDH and CK; decreased MDA content. nih.gov
Cardiac Electrophysiology Dog/Rabbit (isolated heart) Decreased action potential duration; suppressed automaticity of Purkinje fibers and SA node. nih.gov

Central Nervous System (CNS) Effects Beyond Receptor Antagonism

Investigations into cyproheptadine's effects on the central nervous system have revealed actions that extend beyond its primary antihistaminic and antiserotonergic functions. Notably, its impact on seizure thresholds has been a subject of detailed study.

Contrary to having anticonvulsant properties, research in various mouse models of convulsions has demonstrated a proconvulsant potential for cyproheptadine. nih.gov In experiments using maximum electroshock (MES), picrotoxin (B1677862), and pentylenetetrazol (PTZ) to induce seizures, administration of cyproheptadine was shown to reduce the seizure threshold. nih.gov Specifically, it significantly increased the duration of tonic hind limb extension in the MES model and decreased the latency to the onset of clonic convulsions induced by PTZ and picrotoxin. nih.gov Furthermore, the study found that cyproheptadine could decrease the efficacy of established anti-epileptic drugs like phenytoin (B1677684) and diazepam. nih.gov This proconvulsant effect is thought to be related to its antagonism of 5-HT(1/2) and H(1) receptors, as decreased neurotransmission of serotonin and histamine (B1213489) in the brain is associated with a reduced seizure threshold. nih.govresearchgate.net

In a different context of CNS injury, cyproheptadine has shown neuroprotective potential. In an experimental model of rabbit spinal cord ischemia, administration of cyproheptadine either before or shortly after the onset of ischemia increased the duration of the ischemic event required to produce irreversible paraplegia. nih.gov This protective effect was reversed by bufotenin, a serotonin agonist, suggesting that the neuroprotective action is mediated by serotonin antagonism. nih.gov This finding points to a potential role for serotonin antagonists in reducing ischemic damage within the central nervous system. nih.govcapes.gov.br

Table 2: Central Nervous System Effects of Cyproheptadine in Animal Models

CNS Effect Animal Model Experimental Method Key Findings Reference
Seizure Threshold Mouse Maximum Electroshock (MES) Increased duration of tonic hind limb extension. nih.gov
Seizure Threshold Mouse Pentylenetetrazol (PTZ) Decreased latency to clonic convulsions. nih.gov
Seizure Threshold Mouse Picrotoxin Decreased latency to clonic convulsions. nih.gov
Ischemic CNS Damage Rabbit Spinal Cord Ischemia Increased duration of ischemia required to cause irreversible paraplegia. nih.gov

Gastrointestinal System Modulation in Animal Models

Cyproheptadine has been shown to modulate various functions of the gastrointestinal system in animal models, primarily through its anticholinergic and antiserotonergic activities. patsnap.com

One study in male rats investigated the effect of cyproheptadine on gastric secretion. nih.gov The results indicated that intraperitoneal administration of the compound led to a significant increase in serum gastrin levels. nih.gov This effect did not appear to be related to changes in intragastric pH or serum glucose levels, suggesting a direct or unknown mechanism stimulating gastrin secretion. nih.gov

Research on ingestive behaviors in female Wistar rats found that chronic oral administration of cyproheptadine did not affect 24-hour food intake but did lead to a reduction in 24-hour liquid intake and urine output. nih.gov However, its appetite-stimulating effect is well-documented in other animal models, particularly cats, where it is used for this purpose. petplace.comresearchgate.net This effect is attributed to its antagonism of serotonin in the appetite center of the hypothalamus. drugbank.com

Table 3: Gastrointestinal Effects of Cyproheptadine in Animal Models

Gastrointestinal Parameter Animal Model Key Findings Reference
Gastric Secretion Rat Significantly increased serum gastrin levels. nih.gov
Gastric Motility Rat, Guinea Pig, Chicken Induces fundic relaxation through 5-HT2 receptor blockade. nih.gov
Ingestive Behavior Rat Reduced 24-hour liquid intake and urine output; no change in food intake. nih.gov
Appetite Stimulation Cat Well-documented appetite-stimulating effect. petplace.comresearchgate.net

Metabolic Rewiring in Animal Tumor Tissues

Recent preclinical research has focused on the anti-cancer properties of cyproheptadine, particularly its ability to induce metabolic rewiring in tumor tissues. Cancer cells often exhibit altered metabolism, such as a reliance on aerobic glycolysis (the Warburg effect), to support rapid proliferation. mdpi.comyoutube.com

A 2024 study using a syngeneic mouse model of non-small cell lung cancer (NSCLC) provided direct evidence of metabolic reprogramming following cyproheptadine treatment. nih.govnih.gov In this model, LLC1 lung cancer cells were implanted in mice. nih.gov Treatment with cyproheptadine resulted in a significant decrease in the growth of subcutaneous tumors. nih.govresearchgate.net A metabolomic analysis of these tumor tissues revealed a distinct rewiring of metabolic pathways. nih.govnih.gov Specifically, there was a notable downregulation of several amino acids, including arginine, serine, and glycine, in the tumors of mice treated with cyproheptadine compared to untreated controls. nih.govresearchgate.net This suggests that the compound interferes with the metabolic pathways that cancer cells depend on for essential building blocks. The study also noted that cyproheptadine treatment led to the attenuation of the Akt/mTOR signaling pathway, a central regulator of cell metabolism and growth. nih.gov

Further evidence of its impact on cancer metabolism comes from studies on other cancer types. In models of urothelial carcinoma, cyproheptadine has been shown to exhibit antitumor activity by targeting GSK3β, which in turn suppresses the mTOR and β-catenin signaling pathways, both of which are crucial for tumor cell growth and metabolism. researchgate.net Similarly, in vitro work on hepatocellular carcinoma (HCC) cells has shown that cyproheptadine can inhibit the PI3K/AKT signaling pathway, a key upstream regulator of mTOR. nih.gov These findings collectively indicate that a significant component of cyproheptadine's anti-tumor effect in animal models is its ability to disrupt the metabolic machinery of cancer cells.

Table 4: Metabolic Effects of Cyproheptadine in Animal Tumor Models

Cancer Model Animal Model Key Metabolic Findings Reference
Non-Small Cell Lung Cancer (NSCLC) Mouse (LLC1 syngeneic) Rewiring of metabolomic pathways in tumor tissue. nih.govnih.gov
Non-Small Cell Lung Cancer (NSCLC) Mouse (LLC1 syngeneic) Downregulation of amino acids (arginine, serine, glycine) in tumors. nih.govresearchgate.net
Non-Small Cell Lung Cancer (NSCLC) Mouse (LLC1 syngeneic) Attenuated Akt/mTOR signaling pathway in tumor tissue. nih.gov
Urothelial Carcinoma Mouse (in vivo) Suppressed mTOR and β-catenin signaling pathways. researchgate.net

Investigation of Mechanistic Interactions with Other Chemical Entities

Pharmacodynamic Interactions at Receptor and Cellular Levels

Cyproheptadine's diverse physiological effects stem from its ability to act as an antagonist or inverse agonist at multiple G-protein coupled receptors and to modulate the activity of various ion channels. This broad receptor-binding profile underlies its primary therapeutic applications as well as its other pharmacological actions.

The compound is a potent antagonist of histamine (B1213489) H1 receptors and various serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor subtypes. drugbank.comresearchgate.netfda.gov Its high affinity for these receptors is central to its antihistaminic and antiserotonergic properties. drugbank.cominvivochem.com Notably, its antagonism of 5-HT2A and 5-HT1A receptors is thought to be the mechanism behind its off-label use in managing serotonin syndrome. utah.edupharmacyjoe.comnih.gov

In addition to its well-documented effects on histamine and serotonin receptors, cyproheptadine (B85728) also demonstrates high affinity for muscarinic acetylcholine (B1216132) receptors, acting as an antagonist without significant discrimination between the M1, M2, and M3 subtypes. fda.govnih.gov This anticholinergic activity contributes to some of its side effects. patsnap.com Research has also identified cyproheptadine as an antagonist at certain dopamine (B1211576) and adrenergic receptors. nih.govnih.gov

Beyond receptor antagonism, cyproheptadine directly influences ion channel activity. Studies have shown that it can inhibit K+, Na+, and N- and L-type Ca2+ channels in cardiac cells. nih.gov In mouse cortical neurons, cyproheptadine has been found to enhance the delayed rectifier outward K+ current (IK) through a pathway involving the sigma-1 receptor and protein kinase A. nih.govnih.gov This modulation of neuronal excitability may contribute to its effects on the central nervous system. nih.govnih.gov

Recent research has also uncovered a role for cyproheptadine as an epigenetic modifier, specifically as an inhibitor of the histone methyltransferase SETD7. nih.govnih.gov This activity can lead to changes in gene expression, which may underlie some of its anti-tumor properties observed in preclinical studies. researchgate.net

Table 1: Receptor and Ion Channel Binding Profile of Cyproheptadine

TargetInteraction TypeBinding Affinity (Ki)Cellular/Physiological EffectReference
Histamine H1 ReceptorAntagonist/Inverse Agonist12 nMBlocks histamine-mediated allergic responses. drugbank.comwikipedia.org
Serotonin 5-HT2A ReceptorAntagonistData not available in provided resultsContributes to efficacy in serotonin syndrome and antimigraine effects. utah.eduwikipedia.org
Serotonin 5-HT2C ReceptorAntagonistData not available in provided resultsContributes to antiserotonergic effects. drugbank.com
Serotonin 5-HT1A ReceptorAntagonist~60 nMContributes to efficacy in serotonin syndrome. utah.edunih.gov
Muscarinic Acetylcholine Receptors (M1, M2, M3)AntagonistpA2 = 7.99-8.02Contributes to anticholinergic effects. fda.govnih.gov
Dopamine D1 ReceptorAntagonist79 nMContributes to CNS effects. guidetopharmacology.org
Alpha-2B Adrenergic ReceptorAntagonist17 nMContributes to cardiovascular and CNS effects. guidetopharmacology.org
Voltage-gated K+ ChannelsModulatorData not available in provided resultsEnhances delayed rectifier outward K+ current (IK), increasing neuronal excitability. nih.govnih.gov
Voltage-gated Na+ ChannelsInhibitorData not available in provided resultsContributes to effects on neuronal and cardiac cell excitability. nih.gov
N- and L-type Ca2+ ChannelsInhibitorData not available in provided resultsContributes to effects on neuronal and cardiac cell excitability. nih.gov
Sigma-1 ReceptorAgonistData not available in provided resultsMediates the enhancement of IK in cortical neurons. nih.govnih.gov

Exploration of Synergistic and Antagonistic Effects with Co-administered Compounds in Preclinical Systems

The multifaceted pharmacological profile of cyproheptadine leads to significant interactions when co-administered with other chemical compounds. Preclinical studies have illuminated both synergistic and antagonistic effects, which have important implications for its potential therapeutic applications and contraindications.

Synergistic Effects:

In the realm of oncology, preclinical models have demonstrated that cyproheptadine can act synergistically with certain antineoplastic agents. For instance, in models of mantle cell lymphoma, the combination of cyproheptadine and the proteasome inhibitor bortezomib (B1684674) resulted in a synergistic reduction of mitochondrial membrane potential, leading to apoptosis. nih.gov This synergistic activity was also observed in a mouse model, where the combination therapy showed a statistically significant advantage over either agent alone. nih.gov Another study suggested synergistic efficacy when bortezomib is combined with cytarabine (B982) in mantle cell lymphoma. nih.gov Furthermore, cyproheptadine has been shown to synergize with the antineoplastic activity of bortezomib through its action as a histone deacetylase inhibitor. nih.gov

In a different context, a preclinical study investigating treatments for alcohol use disorder suggested that the simultaneous blockade of α1b and 5HT2A receptors could be effective in reducing alcohol consumption. nih.gov This led to a clinical trial exploring the combination of cyproheptadine (a 5HT2A blocker) and prazosin (B1663645) (an α1b blocker). nih.gov

Antagonistic Effects:

Conversely, cyproheptadine can exhibit antagonistic effects with other classes of drugs. A notable example is its interaction with anti-epileptic drugs. In experimental animal models, cyproheptadine has been shown to impair the anticonvulsant activity of medications such as phenytoin (B1677684) and diazepam. researchgate.netresearchgate.netnih.gov Pretreatment with cyproheptadine was found to reduce the seizure threshold and increase the severity of seizures induced by maximal electroshock, pentylenetetrazol, and picrotoxin (B1677862) in mice. researchgate.netresearchgate.netnih.gov This proconvulsant effect is attributed to its antagonism of 5-HT1/2 and H1 receptors, which are involved in the inhibition of seizures. researchgate.netresearchgate.net

Additionally, due to its serotonergic antagonism, cyproheptadine can diminish the therapeutic effects of serotonin reuptake inhibitors (SSRIs) and other serotonergic drugs. medscape.com It may also have additive effects with other central nervous system depressants, such as alcohol, leading to enhanced sedation. fda.gov

Table 2: Preclinical Synergistic and Antagonistic Interactions of Cyproheptadine

Co-administered CompoundInteraction TypePreclinical SystemObserved EffectReference
BortezomibSynergisticMantle cell lymphoma cell lines and mouse models.Enhanced reduction of mitochondrial membrane potential and induction of apoptosis. nih.gov
CytarabineSynergisticMantle cell lymphoma in vitro.Synergistic efficacy, with the sequence of administration being a factor. nih.gov
PrazosinSynergisticPreclinical models of alcohol use disorder.Potential for reduced alcohol consumption through simultaneous blockade of α1b and 5HT2A receptors. nih.gov
PhenytoinAntagonisticMouse models of convulsions (maximal electroshock).Decreased efficacy of the anti-epileptic drug, increased duration of tonic hind limb extension. nih.gov
DiazepamAntagonisticMouse models of convulsions (pentylenetetrazol and picrotoxin induced).Decreased efficacy of the anti-epileptic drug, decreased latency to clonic convulsions. nih.gov
AlcoholAdditiveGeneral knowledge of CNS depressants.Potentially enhanced sedation and CNS depression. fda.gov
Serotonin Reuptake Inhibitors (SSRIs)AntagonisticPharmacodynamic principles.Diminished serotonergic effect of SSRIs. medscape.com

Metabolic Fate and Biotransformation of Cyproheptadine Hydrochloride Monohydrate

Identification and Characterization of Major Metabolites (e.g., Cyproheptadine (B85728) N-Oxide)

The metabolism of cyproheptadine in humans and other species results in a range of phase I and phase II metabolites. The principal metabolite identified in human urine is a quaternary ammonium (B1175870) glucuronide conjugate of cyproheptadine. drugbank.comfda.gov This indicates that glucuronidation is a major pathway for its elimination.

Other significant biotransformation pathways include aromatic hydroxylation, N-demethylation, and oxidation of the heterocyclic ring. drugbank.com Studies have successfully identified several key metabolites using advanced analytical techniques such as gas-liquid chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

In addition to the main glucuronide conjugate, other metabolites have been characterized, particularly in studies using model organisms like the fungus Cunninghamella elegans, which often mimics mammalian metabolism. nih.gov These studies have identified at least eight oxidative phase-I metabolites. nih.gov The major metabolites identified from various studies are detailed below.

Table 1: Major Metabolites of Cyproheptadine

Metabolite NameMetabolic PathwayMethod of IdentificationReference
Quaternary ammonium glucuronide conjugateGlucuronidation (Phase II)Mass Spectrometry, NMR drugbank.comfda.gov
2-HydroxycyproheptadineAromatic Hydroxylation (Phase I)Mass Spectrometry, NMR nih.gov
1-HydroxycyproheptadineAromatic Hydroxylation (Phase I)Mass Spectrometry, NMR nih.gov
3-HydroxycyproheptadineAromatic Hydroxylation (Phase I)Mass Spectrometry, NMR nih.gov
Cyproheptadine 10,11-epoxideEpoxidation (Phase I)Mass Spectrometry, NMR nih.gov
N-desmethylcyproheptadineN-demethylation (Phase I)Mass Spectrometry, NMR nih.gov
Cyproheptadine N-oxideN-oxidation (Phase I)Inferred from animal studies
N-desmethyl-2-hydroxycyproheptadineN-demethylation & HydroxylationMass Spectrometry, NMR nih.gov
2-hydroxycyproheptadine N-oxideHydroxylation & N-oxidationMass Spectrometry, NMR nih.gov
10,11-dihydroxy-dibenzosuberoneOxidative degradationRP-HPLC researchgate.netnih.gov

It is noteworthy that while 10,11-epoxidation is a known pathway, it does not appear to be a significant metabolic route for cyproheptadine in humans. However, the epoxide metabolite has been detected in animal models. researchgate.net

Enzymatic Pathways Involved in Biotransformation (e.g., Cytochrome P450 Enzymes like CYP3A4)

The biotransformation of cyproheptadine is primarily mediated by the cytochrome P450 (CYP) enzyme system, a family of monooxygenases responsible for the oxidative metabolism of a vast number of drugs and xenobiotics. patsnap.comnih.gov These enzymes are critical in converting lipophilic compounds into more water-soluble products to facilitate their excretion. patsnap.com

Fungal metabolism studies, which can provide insight into mammalian metabolic pathways, have shown that the formation of hydroxylated and epoxidated metabolites of cyproheptadine is catalyzed by cytochrome P450 monooxygenases. nih.gov The formation of 2-hydroxycyproheptadine, a major fungal metabolite, was significantly inhibited by known cytochrome P450 inhibitors such as metyrapone, proadifen, and 1-aminobenzotriazole, confirming the involvement of this enzyme system. nih.gov

The primary metabolic reactions catalyzed by the CYP450 system for cyproheptadine include:

Aromatic Hydroxylation: The introduction of hydroxyl groups onto the aromatic rings of the molecule. nih.gov

N-demethylation: The removal of a methyl group from the nitrogen atom in the piperidine (B6355638) ring.

Epoxidation: The formation of an epoxide across the 10,11-double bond of the dibenzocycloheptene ring. nih.gov

While the general involvement of the cytochrome P450 system is well-established, the specific isozymes, such as CYP3A4, that are predominantly responsible for cyproheptadine's metabolism in humans are not definitively identified in the reviewed literature. However, given that CYP3A4 is a major drug-metabolizing enzyme in the human liver, its participation is highly probable. Following these Phase I reactions, the resulting metabolites can undergo Phase II conjugation, most notably with glucuronic acid, to form excretable conjugates. drugbank.com

Investigation of Metabolic Stability and Chemical Degradation Pathways

The stability of a pharmaceutical compound is a critical factor for its formulation and storage. Studies on the chemical stability of cyproheptadine hydrochloride in oral liquid dosage forms have provided valuable insights.

Research indicates that cyproheptadine hydrochloride in an oral liquid formulation is chemically stable for at least 180 days when stored at room temperature in amber-colored glass bottles. nih.govresearchgate.netijpc.com During this period, the physical appearance and the pH of the solution, typically around 3.7, remain constant. nih.govijpc.comproquest.com

However, the stability of cyproheptadine is temperature-dependent. Under accelerated stability testing at elevated temperatures (40°C), the degradation rate of cyproheptadine increased significantly, in one study by as much as 20-fold compared to storage at 24°C. researchgate.netresearchgate.net This highlights the importance of controlled room temperature for storage.

Cyproheptadine is also known to be susceptible to oxidative processes. researchgate.net Forced degradation studies have shown that it degrades under both acidic and basic conditions, with a more substantial loss of potency observed under basic conditions. proquest.com A specific oxidative degradation product has been identified as 10,11-dihydroxy-dibenzosuberone through stability-indicating high-performance liquid chromatography (HPLC) methods. researchgate.netnih.gov

Table 2: Chemical Stability of Cyproheptadine Hydrochloride Oral Liquid

ConditionDurationObservationReference
Room Temperature (in amber glass bottle)180 daysStable, no change in physical appearance or pH (3.7) nih.govijpc.comproquest.com
40°C (Stress condition)180 days20-fold increase in degradation rate researchgate.netresearchgate.net
Acidic Condition (Forced degradation)Not specified~48% loss of potency proquest.com
Basic Condition (Forced degradation)Not specified~72% loss of potency proquest.com

These findings underscore that while cyproheptadine is stable under recommended storage conditions, it can degrade when exposed to heat, strong acids, or bases, primarily through oxidation.

Emerging Research Areas and Future Perspectives

Advanced Structural-Biological Correlation Studies and Computational Modeling

The relationship between the chemical structure of cyproheptadine (B85728) and its biological activity is a key area of modern investigation. The molecule's tricyclic ring system is a foundational feature of its pharmacologic profile. ajchem-a.com Researchers are using advanced computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, to build theoretical models that can predict the biological activity of chemical compounds. youtube.comnih.gov These models are crucial for understanding how specific structural modifications might alter the compound's efficacy or target profile.

Computational drug design and QSAR modeling have become powerful tools in the process of discovering and optimizing therapeutic candidates. youtube.com These techniques allow for the screening of large databases of molecules to identify those with the potential to be effective against specific biological targets. nih.gov This in-silico approach, which uses computer simulations to predict how a molecule will behave, helps to streamline the drug discovery process. youtube.com

X-ray crystallography has provided detailed insights into how cyproheptadine interacts with its targets at an atomic level. For instance, studies have revealed that cyproheptadine binds to the substrate-binding pocket of the enzyme Set7/9, a histone lysine (B10760008) methyltransferase. nih.gov This structural information is invaluable for designing new compounds with improved specificity and potency.

The development of these computational models is an iterative process. It begins with the generation of molecular descriptors from the chemical structure, followed by a screening process to select the most relevant descriptors. youtube.com These are then used to build a predictive model that can be tested and refined. The insights gained from these models are helping to guide the synthesis of new cyproheptadine derivatives with tailored pharmacological profiles.

Identification of Novel Molecular Targets and Off-Target Interactions

While cyproheptadine is a potent antagonist of histamine (B1213489) H1 and serotonin (B10506) 5-HT2 receptors, recent research has uncovered a range of additional molecular targets. wikipedia.org These "off-target" interactions are of significant interest as they may explain some of the drug's diverse effects and suggest new therapeutic possibilities.

One of the most significant recent discoveries is the identification of cyproheptadine as an inhibitor of SET domain-containing lysine methyltransferase 7/9 (Set7/9). nih.gov This enzyme is involved in the regulation of estrogen-dependent transcription and is implicated in the development of breast cancer. nih.gov Kinetic and X-ray crystallographic analyses have shown that cyproheptadine competes with the methyl group acceptor in the enzyme's substrate-binding pocket, thereby inhibiting its activity. nih.gov

Chemogenomic screening in yeast has also revealed that cyproheptadine targets essential genes involved in chromatin remodeling. nih.gov This suggests that cyproheptadine may have a broader impact on gene expression than previously understood. Furthermore, research has shown that cyproheptadine can occupy mineralocorticoid receptors in the kidney, acting as a partial agonist/predominant antagonist. nih.gov

Below is a table summarizing some of the known molecular targets of cyproheptadine beyond its primary antihistamine and antiserotonin functions:

Molecular Target Receptor/Enzyme Family Observed Interaction Potential Implication
SET domain containing lysine methyltransferase 7/9 (Set7/9)Histone Lysine MethyltransferaseInhibition of enzymatic activity. nih.govRegulation of estrogen-dependent transcription. nih.gov
Mineralocorticoid ReceptorsSteroid ReceptorPartial agonist/predominant antagonist activity. nih.govModulation of mineralocorticoid effector mechanisms. nih.gov
Chromatin Remodeling GenesVariousTargeting of essential genes with chromatin-remodeling roles. nih.govAlteration of gene expression patterns. nih.gov
Muscarinic Acetylcholine (B1216132) ReceptorG-protein Coupled ReceptorAntagonist. Anticholinergic effects.
Dopamine (B1211576) ReceptorsG-protein Coupled ReceptorAntagonist activity at higher concentrations. wikipedia.orgAntidopaminergic effects.

These findings underscore the polypharmacology of cyproheptadine, meaning it interacts with multiple targets. This promiscuity is a double-edged sword: it can lead to a wider range of therapeutic effects but also to more complex side effect profiles. Understanding these off-target interactions is crucial for both repurposing the drug for new indications and for predicting potential adverse events.

Development of Cyproheptadine Hydrochloride as a Research Tool for Specific Biological Pathways

The diverse pharmacological profile of cyproheptadine makes it a valuable tool for researchers studying a variety of biological pathways. Its ability to inhibit specific receptors and enzymes allows scientists to probe the functions of these molecules in cellular processes.

For example, its potent antagonism of 5-HT2 receptors makes it a useful tool for dissecting the role of serotonin signaling in various physiological and pathological processes. wikipedia.org By blocking these receptors, researchers can investigate the downstream consequences of serotonin pathway inhibition. This has been particularly useful in studies of appetite regulation, where serotonin plays a key role. drugbank.com

The discovery of cyproheptadine's inhibitory effect on Set7/9 has opened up new avenues for its use as a research tool in the field of epigenetics. nih.gov Researchers can use cyproheptadine to study the role of Set7/9-mediated methylation in gene regulation and its impact on cellular processes like proliferation and differentiation. nih.govnih.gov

Furthermore, its effects on chromatin remodeling in yeast provide a model system for exploring the fundamental mechanisms of gene expression. nih.gov By studying how cyproheptadine perturbs these processes, scientists can gain a better understanding of the complex machinery that controls which genes are turned on or off in a cell.

The use of cyproheptadine as a research tool is not limited to its inhibitory properties. Its ability to act as a partial agonist at mineralocorticoid receptors allows for the study of the nuanced effects of receptor modulation, beyond simple activation or blockade. nih.gov

Exploration of its Role in Fundamental Biological Processes (e.g., cell cycle control beyond cancer)

Recent research has begun to explore the role of cyproheptadine in fundamental biological processes, such as cell cycle control, even outside the context of cancer. While many studies have focused on its anti-proliferative effects in cancer cells, there is growing interest in understanding how it might influence the cell cycle in normal, non-cancerous cells.

Studies in hepatocellular carcinoma (HCC) cells have shown that cyproheptadine can induce cell cycle arrest. nih.govnih.gov Specifically, it was found to cause G1 arrest in HepG2 cells and G1/S transition arrest in Huh-7 cells. nih.gov This effect was associated with changes in the expression of key cell cycle regulatory proteins, such as p16, p21, and p27, and was dependent on the activation of the p38 MAP kinase pathway. nih.govnih.gov

While this research was conducted in cancer cell lines, it raises questions about whether cyproheptadine might have similar, albeit more subtle, effects on the cell cycle in normal tissues. For instance, long-term treatment with cyproheptadine has been observed to cause ultrastructural alterations in insulin-producing cells, suggesting an impact on cellular homeostasis. ajchem-a.comajchem-a.com

The cell cycle is a tightly regulated process that is essential for normal development and tissue maintenance. khanacademy.org Drugs that can modulate the cell cycle, even non-specifically, can have profound effects on a wide range of biological functions. johnshopkins.edu Future research may focus on whether the cell cycle-modulating properties of cyproheptadine could be harnessed for applications beyond oncology, for example, in regenerative medicine or in the management of diseases characterized by abnormal cell proliferation.

It is important to note that drugs that are not specific to the cell cycle can be more toxic than those that target specific phases. johnshopkins.edu Therefore, a thorough understanding of cyproheptadine's effects on the cell cycle in various cell types is essential before any new therapeutic applications can be considered.

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound for preclinical studies?

  • Methodological Answer :
  • Impurity Profiling : Use HPLC with charged aerosol detection (CAD) to quantify residual solvents (e.g., methanol) and synthetic byproducts (e.g., des-methyl analogs) .
  • Crystallinity Analysis : Compare XRPD patterns across batches to ensure consistent monohydrate form (characteristic peaks at 2θ = 12.4°, 18.7°) .

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